methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride
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Description
“Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride” is a chemical compound with the CAS Number: 2287267-67-6 . It has a molecular weight of 256.13 and its IUPAC name is methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMGZBGVYNKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CNN=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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